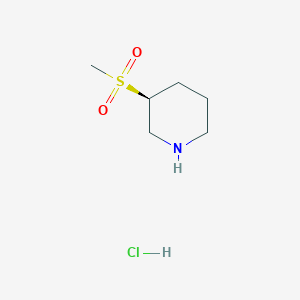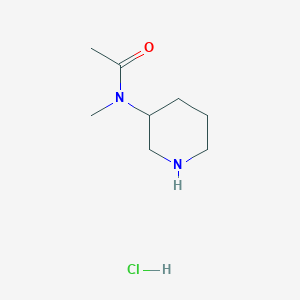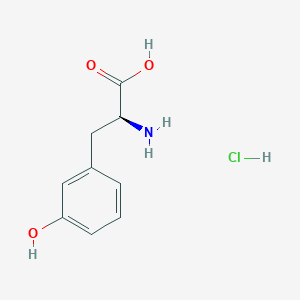
3-Chloro-6-methyl-4-phenylpyridazine
Descripción general
Descripción
3-Chloro-6-methyl-4-phenylpyridazine is a chemical compound with the linear formula C11H9ClN2 . It has a molecular weight of 204.661 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for 3-Chloro-6-methyl-4-phenylpyridazine is 1S/C11H9ClN2/c1-8-7-10 (13-14-11 (8)12)9-5-3-2-4-6-9/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
3-Chloro-6-methyl-4-phenylpyridazine is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current resources.Aplicaciones Científicas De Investigación
1. Synthesis and Functionalization
3-Chloro-6-methyl-4-phenylpyridazine serves as an important intermediate in the synthesis of various pyridazine derivatives. Research by Piaz, Giovannoni, and Ciciani (1993) demonstrates a method for achieving 4- or 4,5-functionalized pyridazinones starting from a compound similar to 3-Chloro-6-methyl-4-phenylpyridazine. This process involves homolytic substitution followed by hydrolysis, highlighting the compound's utility in creating functionally diverse pyridazinones (Piaz, Giovannoni, & Ciciani, 1993).
2. Photochemical Properties
The photochemical behavior of 3-Chloro-6-methyl-4-phenylpyridazine has been studied, revealing insights into its interaction with light. Tsuchiya, Arai, Kawamura, and Igeta (1972) investigated the photolysis of this compound, elucidating its behavior under specific conditions and contributing to the understanding of its photochemical properties (Tsuchiya, Arai, Kawamura, & Igeta, 1972).
3. Role in Synthesis of Phosphorescent Materials
Research by Lee et al. (2005) explored the synthesis of organometallic Ir(III) complexes using derivatives of 3-Chloro-6-methyl-4-phenylpyridazine. These complexes exhibited bright orange to red luminescence at room temperature, suggesting potential applications in phosphorescent materials (Lee et al., 2005).
4. Insecticidal Activity
Wu et al. (2012) synthesized a series of derivatives based on 3-Chloro-6-methyl-4-phenylpyridazine and tested their insecticidal activities. The results indicated significant insecticidal properties in some of these compounds, offering potential applications in pest control (Wu et al., 2012).
5. Applications in Medicinal Chemistry
In medicinal chemistry, 3-Chloro-6-methyl-4-phenylpyridazine derivatives have been explored for their biological activities. For instance, Contreras et al. (2001) designed and synthesized a series of pyridazine analogs, including derivatives of this compound, acting as acetylcholinesterase inhibitors, indicating potential applications in treating conditions like Alzheimer's disease (Contreras et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-6-methyl-4-phenylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-7-10(11(12)14-13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFFSPPYYIMHDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423484 | |
| Record name | 3-chloro-6-methyl-4-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-methyl-4-phenylpyridazine | |
CAS RN |
196934-28-8 | |
| Record name | 3-chloro-6-methyl-4-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-1,2,4-Triazole-3-acetic acid, 5-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3049105.png)

![[4-[2-(Dimethylamino)ethoxy]phenyl]boronic acid](/img/structure/B3049108.png)



![Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B3049114.png)
![[6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride](/img/structure/B3049116.png)



![3-Bromo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B3049124.png)